molecular formula C14H10Cl2O2 B6403061 5-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid, 95% CAS No. 1261910-89-7

5-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6403061
CAS RN: 1261910-89-7
M. Wt: 281.1 g/mol
InChI Key: MONBPBYKIXTTGJ-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid, or 5-Chloro-3-CMPBA, is an organic compound with a wide range of applications in the scientific community. It is a white crystalline solid with a melting point of 115-117 °C and a molecular formula of C10H7Cl2O2. 5-Chloro-3-CMPBA is used in many areas of research and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

5-Chloro-3-CMPBA is widely used in scientific research due to its versatility and wide range of applications. It is used in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and other chemicals. It is also used in the production of polymers, dyes, and other materials. Additionally, 5-Chloro-3-CMPBA has been used in the study of biological systems, such as the effects of drugs on the human body.

Mechanism of Action

5-Chloro-3-CMPBA is an organic compound that binds to specific receptors in the body, such as the dopamine receptor. When it binds to these receptors, it can cause changes in the body’s physiological processes, such as altering the release of neurotransmitters. Additionally, 5-Chloro-3-CMPBA can affect the metabolism of various compounds, such as hormones and drugs.
Biochemical and Physiological Effects
5-Chloro-3-CMPBA has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine. Additionally, it can affect the metabolism of various hormones and drugs, such as cortisol, testosterone, and opioids. It has also been shown to affect the regulation of gene expression and cellular processes, such as apoptosis and cell proliferation.

Advantages and Limitations for Lab Experiments

5-Chloro-3-CMPBA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, so it must be dissolved in a solvent in order to be used in experiments. Additionally, it is toxic and should be handled with care.

Future Directions

The potential future directions for 5-Chloro-3-CMPBA are numerous. It could be used to study the effects of specific drugs on the human body, or to develop new drugs and treatments. Additionally, it could be used in the development of new polymers and materials, or to study the effects of various compounds on gene expression and cellular processes. Finally, it could be used in the development of new pesticides and other chemicals.

Synthesis Methods

5-Chloro-3-CMPBA is synthesized by the reaction of 4-methylbenzoic acid with chlorine and thionyl chloride in a two-step process. First, 4-methylbenzoic acid is reacted with chlorine in anhydrous acetonitrile to form the intermediate 4-chloro-3-methylbenzoic acid. This intermediate is then reacted with thionyl chloride to form 5-chloro-3-CMPBA. This process is often carried out in a two-step synthesis in order to minimize the formation of byproducts.

properties

IUPAC Name

3-chloro-5-(2-chloro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-2-3-12(13(16)4-8)9-5-10(14(17)18)7-11(15)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONBPBYKIXTTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690249
Record name 2',5-Dichloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261910-89-7
Record name 2',5-Dichloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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